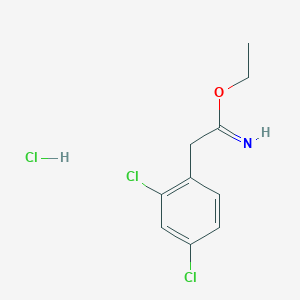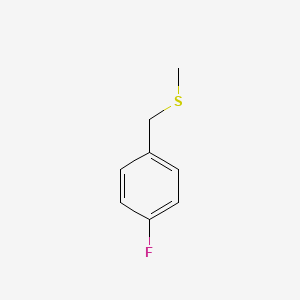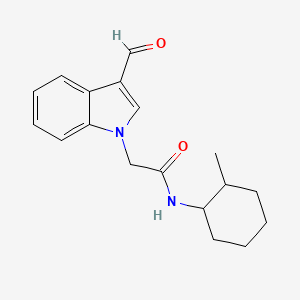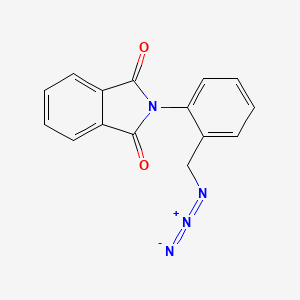![molecular formula C16H13ClF3NO4S B3146205 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 592471-10-8](/img/structure/B3146205.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
説明
This compound is a glycine derivative, where the amino group of glycine is substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and the carboxylic acid group is substituted with a (4-methylphenyl)sulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of glycine with a suitable sulfonyl chloride to form the (4-methylphenyl)sulfonyl group, followed by reaction with a suitable isocyanate to form the 4-chloro-3-(trifluoromethyl)phenyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a central glycine moiety, with the amino and carboxylic acid groups replaced by the aforementioned groups. The trifluoromethyl group would add significant electronegativity to the molecule .Chemical Reactions Analysis
As a derivative of glycine, this compound may participate in reactions similar to those of amino acids, such as peptide bond formation. The presence of the sulfonyl and trifluoromethyl groups may also confer unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .科学的研究の応用
Environmental and Health Impacts of Related Compounds
One of the most researched applications involves the environmental and health effects of glyphosate, a structurally related compound to N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine. Studies have focused on glyphosate's movement, residues, toxicity to organisms, and effects on microbial compositions. These concerns stem from glyphosate's extensive use and its classification by the World Health Organization as probably carcinogenic to humans. Research highlights the need for interdisciplinary studies to explore chronic low-level exposure, microbial community shifts, antibiotic resistance, and the emergence of diseases in plants, animals, and humans (Van Bruggen et al., 2018).
Biological Activities of Glycine Derivatives
Another area of interest is the therapeutic potential of glycine and its derivatives. Glycine acts as an important neurotransmitter and has been studied for its anti-inflammatory, immunomodulatory, and cytoprotective effects. These studies have implications for treating various conditions, including inflammatory diseases, metabolic syndrome, and disorders related to oxidative stress. For instance, glycine ingestion has been found to significantly improve subjective sleep quality, suggesting its potential for broad health protection (Zhong et al., 2003; McCarty et al., 2018).
Chemical Modifications and Applications
Chemical modifications of glycine and related compounds have led to the development of a wide range of biologically active molecules. N-sulfonyl amino azines, for example, have been explored for their diuretic, antihypertensive, anti-inflammatory, and anticancer activities. These compounds demonstrate the versatility of glycine derivatives in medicinal chemistry and their potential in developing new therapeutic agents (Elgemeie et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4S/c1-10-2-5-12(6-3-10)26(24,25)21(9-15(22)23)11-4-7-14(17)13(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJMNZGYJMIQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145849 | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
592471-10-8 | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592471-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




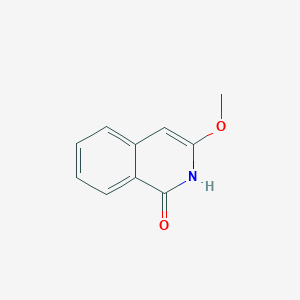
![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)

![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)
